

# CAS number and molecular formula for 5-Aminoquinolin-2(1H)-one

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## Compound of Interest

Compound Name: 5-Aminoquinolin-2(1H)-one

Cat. No.: B041705

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## An In-Depth Technical Guide to 5-Aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **5-Aminoquinolin-2(1H)-one**, a heterocyclic organic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular formula, and outlines a feasible synthetic route. Furthermore, it compiles available physicochemical and spectroscopic data, drawing comparisons with the closely related compound, 5-aminoquinoline. The guide also explores the potential biological activities of **5-Aminoquinolin-2(1H)-one** based on the established pharmacology of the quinolin-2(1H)-one scaffold, with a focus on its potential as a kinase inhibitor and antibacterial agent. Detailed experimental protocols for relevant biological assays are provided to facilitate further investigation into its therapeutic potential.

### Chemical Identity and Physicochemical Properties

**5-Aminoquinolin-2(1H)-one**, also known as 5-amino-2(1H)-quinolinone, is a quinolinone derivative with the chemical formula  $C_9H_8N_2O$ .<sup>[1][2]</sup> Key identification and physicochemical parameters are summarized in Table 1. While specific experimental data for **5-Aminoquinolin-**

**2(1H)-one** is limited in publicly available literature, data for the structurally similar compound 5-aminoquinoline is provided for reference.

Table 1: Chemical Identity and Physicochemical Properties

Property	5-Aminoquinolin-2(1H)-one	5-Aminoquinoline (for reference)
CAS Number	61317-32-6[1]	611-34-7[3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O[1][2]	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [3]
Molecular Weight	160.17 g/mol [1]	144.17 g/mol [3]
Melting Point	Not available	106-109 °C[4]
Boiling Point	Not available	310 °C[4]
Solubility	Not available	Soluble in DMSO, Methanol[4]
pKa	Not available	5.46 (20 °C)[4]

## Synthesis

A plausible and commonly employed synthetic route to **5-Aminoquinolin-2(1H)-one** involves a two-step process starting from a suitable quinoline precursor. This process is outlined below.

### Synthesis of 5-Nitroquinolin-2(1H)-one

The synthesis of the key intermediate, 5-nitroquinolin-2(1H)-one, can be achieved through the nitration of quinolin-2(1H)-one. Various nitration methods are described in the literature for quinoline and its derivatives.

### Reduction of 5-Nitroquinolin-2(1H)-one to 5-Aminoquinolin-2(1H)-one

The final step involves the reduction of the nitro group of 5-nitroquinolin-2(1H)-one to an amino group. A common method for this transformation is catalytic hydrogenation.

#### Experimental Protocol: Synthesis of 5-Aminoquinolin-2(1H)-one

**Materials:**

- 5-Nitroquinolin-2(1H)-one
- Palladium on carbon (10% Pd/C)
- Hydrazine hydrate
- Ethanol
- Inert gas (e.g., Argon or Nitrogen)

**Procedure:**

- In a round-bottom flask, dissolve 5-nitroquinolin-2(1H)-one in ethanol.
- Add a catalytic amount of 10% Pd/C to the solution.
- Heat the mixture to reflux under an inert atmosphere.
- Slowly add hydrazine hydrate to the refluxing mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **5-Aminoquinolin-2(1H)-one**.

## Spectroscopic Data

While specific spectroscopic data for **5-Aminoquinolin-2(1H)-one** is not readily available, the data for 5-aminoquinoline can be used as a reference for characteristic peaks.

Table 2: Spectroscopic Data for 5-Aminoquinoline (Reference)

Spectroscopy	Data
<sup>1</sup> H NMR	Spectral data available. <a href="#">[3]</a>
<sup>13</sup> C NMR	Spectral data available. <a href="#">[3]</a>
IR	Spectral data available. <a href="#">[3]</a>
Mass Spectrometry	m/z: 144 (M <sup>+</sup> ) <a href="#">[3]</a>

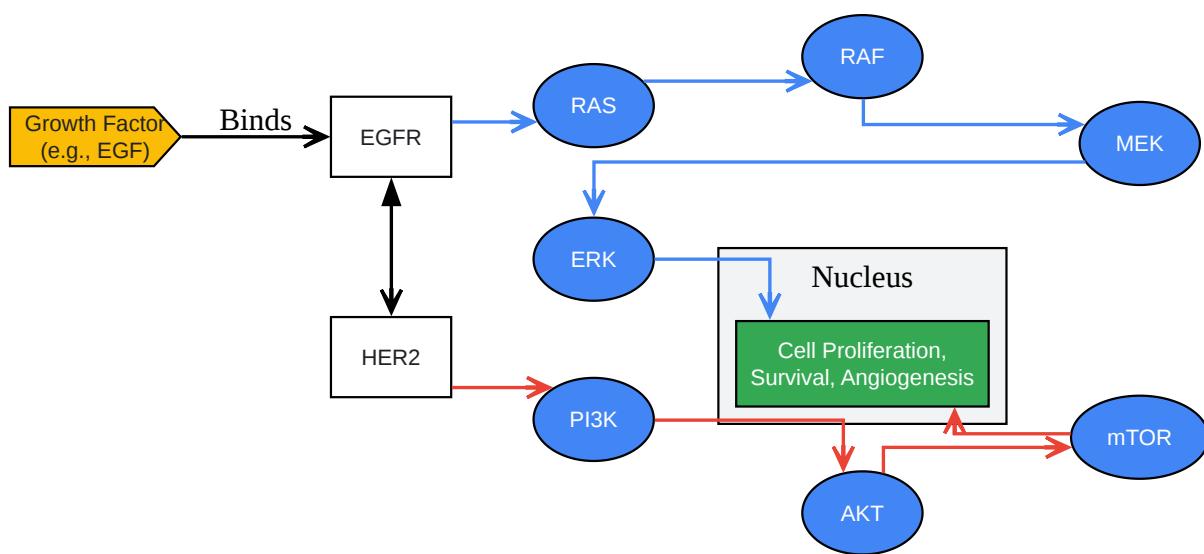
## Potential Biological Activities and Signaling Pathways

The quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.[\[5\]](#) Derivatives have shown a wide range of therapeutic potential, including as antibacterial agents and kinase inhibitors.

### Potential as Kinase Inhibitors

Several quinolin-2(1H)-one derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[6\]](#) [\[7\]](#) These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Diagram 1: Simplified EGFR/HER2 Signaling Pathway



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Caption: Simplified representation of the EGFR/HER2 signaling cascade.

## Potential as Antibacterial Agents

Quinolone and quinolin-2-one derivatives have a long history as effective antibacterial agents. [8] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

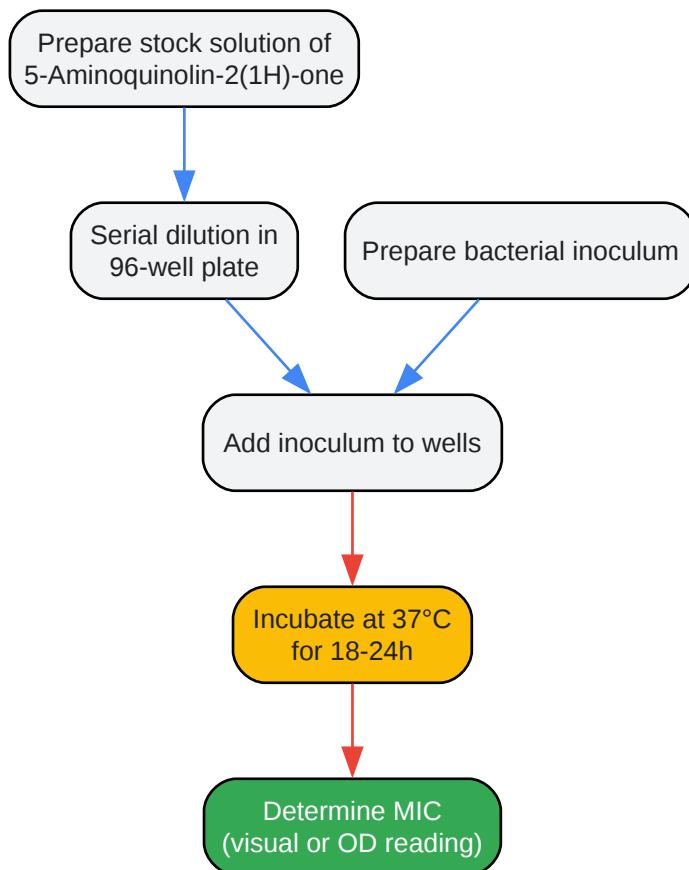
- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- **5-Aminoquinolin-2(1H)-one**
- Positive control antibiotic (e.g., Ciprofloxacin)
- 96-well microtiter plates

- Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

- Prepare a stock solution of **5-Aminoquinolin-2(1H)-one** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
- Prepare a bacterial inoculum and adjust its concentration to approximately  $5 \times 10^5$  CFU/mL in MHB.
- Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
- Incubate the plates at 37 °C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Experimental Workflow for Antibacterial Activity Screening



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

## Potential as PARP Inhibitors

Recent studies have highlighted the potential of quinolinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Olaparib, a PARP inhibitor containing a phthalazinone core, has shown clinical success.<sup>[10]</sup> The quinazolinone scaffold, a bioisostere of the phthalazinone core, has been utilized to develop novel PARP-1 inhibitors.<sup>[11][12]</sup> Given the structural similarities, **5-Aminoquinolin-2(1H)-one** could also be explored for its PARP inhibitory activity.

## Conclusion

**5-Aminoquinolin-2(1H)-one** represents a molecule of interest for further investigation in drug discovery. Its quinolin-2(1H)-one core suggests potential for a range of biological activities, including but not limited to kinase inhibition and antibacterial effects. The synthetic route is feasible, and the provided experimental protocols offer a starting point for its biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, spectroscopic profile, and the specific biological targets and mechanisms of action of this compound.

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